

Unveiling the Kinase Inhibitory Landscape of 1-Phenyloxindole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-Phenyloxindole

Cat. No.: B181609

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The **1-phenyloxindole** scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase inhibitory profiles of various **1-phenyloxindole** derivatives, supported by quantitative experimental data. The information presented herein is intended to aid researchers in the design and development of novel kinase inhibitors for therapeutic applications.

Quantitative Kinase Inhibitory Profile

The following table summarizes the in vitro kinase inhibitory activities (IC₅₀ values) of selected **1-phenyloxindole** derivatives against a panel of cancer-relevant kinases. The data highlights the diverse selectivity profiles achievable through modification of the **1-phenyloxindole** core.

Derivative	Target Kinase	IC50 (nM)	Reference Compound	IC50 (nM)
Sunitinib	VEGFR1	80	Sorafenib	90
VEGFR2	80	20		
VEGFR3	-	-		
PDGFR α	5	-		
PDGFR β	2	57		
c-Kit	79	68		
FLT3	50	58		
RET	-	-		
CSF1R	-	-		
GW5074	c-Raf	9	-	-
CDK1	>1000	-		
CDK2	>1000	-		
c-Src	>1000	-		
MEK1	>1000	-		
p38 MAP Kinase	>1000	-		
VEGFR2	>1000	-		
Compound 5l	CDK2	8.17	Sunitinib	27.90
FLT3	36.21	-		
Compound 15c	VEGFR2	117		
FGFR1	1287	-		
RET	1185	-		
Compound 17a	VEGFR2	78	Sunitinib	139
Compound 10g	VEGFR2	87	Sunitinib	139

Compound P-6	Aurora A	110	VX-680	-
Compound 22	Aurora A	9.3	-	-
Aurora B	2.8	-		

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the characterization of novel compounds. Below are detailed methodologies for common in vitro kinase assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a purified kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (e.g., peptide or protein)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compound (**1-phenyloxindole** derivative) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Z'-LYTE™ Kinase Assay Kit, or radiolabeled [γ -³³P]ATP)
- Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

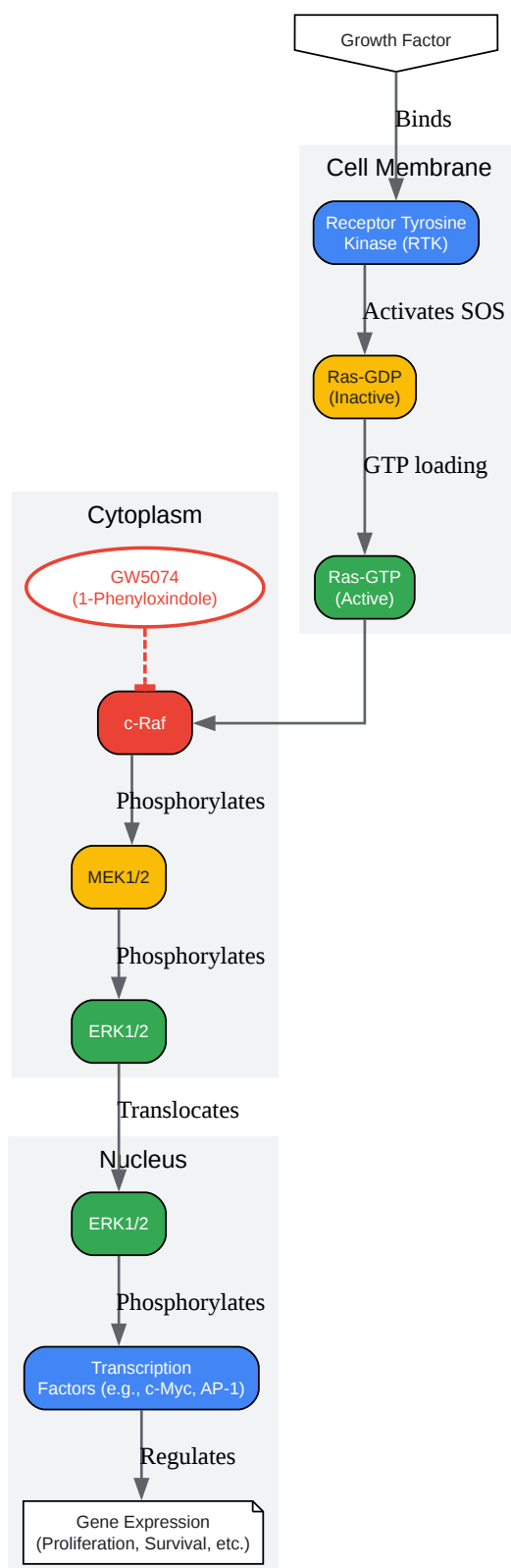
- Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration in the assay should typically be kept below 1%.

- **Reaction Setup:** In a microplate, add the purified kinase and its specific substrate to each well.
- **Inhibitor Addition:** Add the diluted test compound or vehicle (DMSO) to the respective wells.
- **Reaction Initiation:** Initiate the kinase reaction by adding ATP to each well. The concentration of ATP is typically at or near its K_m value for the specific kinase.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
- **Detection:** Stop the reaction and measure the kinase activity using a suitable detection method:
 - **ADP-Glo™ Assay:** This luminescent assay quantifies the amount of ADP produced. A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP, which is used in a luciferase reaction to produce a light signal proportional to the kinase activity.
 - **Z'-LYTE™ Assay:** This fluorescence resonance energy transfer (FRET)-based assay uses a fluorescently labeled peptide substrate. Phosphorylation of the peptide by the kinase prevents it from being cleaved by a site-specific protease, thus maintaining the FRET signal. Inhibition of the kinase results in a decrease in the FRET signal.
 - **Radiometric Assay:** This method uses $[\gamma\text{-}^{32}\text{P}]\text{ATP}$. The radiolabeled phosphate group is transferred to the substrate. The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto a phosphocellulose filter paper). The amount of incorporated radioactivity is then measured using a scintillation counter.
- **Data Analysis:** Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC_{50} value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates the Ras-Raf-MEK-ERK signaling pathway, a critical intracellular cascade that is frequently dysregulated in cancer and is a key target for inhibitors

like the **1-phenyloxindole** derivative GW5074.



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Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of GW5074.

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